molecular formula C14H12N2O3 B14811944 N'-(3,4-Dihydroxybenzylidene)Benzohydrazide

N'-(3,4-Dihydroxybenzylidene)Benzohydrazide

Cat. No.: B14811944
M. Wt: 256.26 g/mol
InChI Key: GJRUGAROKNDLDX-OQLLNIDSSA-N
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Description

N’-(3,4-Dihydroxybenzylidene)Benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a benzohydrazide moiety linked to a 3,4-dihydroxybenzylidene group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(3,4-Dihydroxybenzylidene)Benzohydrazide can be synthesized through a one-pot reaction involving the condensation of 3,4-dihydroxybenzaldehyde with benzohydrazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The process is catalyst-free and environmentally friendly, yielding the desired product in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for N’-(3,4-Dihydroxybenzylidene)Benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dihydroxybenzylidene)Benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The hydroxyl groups on the benzylidene moiety can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters of the original compound.

Scientific Research Applications

N’-(3,4-Dihydroxybenzylidene)Benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3,4-Dihydroxybenzylidene)Benzohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit urease, an enzyme involved in the hydrolysis of urea, by forming a stable complex with the enzyme’s active site . This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    N’-Benzylidene-4-tert-butylbenzohydrazide: Similar structure but with a tert-butyl group instead of hydroxyl groups.

    N’-Benzylidene-2-hydroxymethylbenzohydrazide: Contains a hydroxymethyl group instead of dihydroxy groups.

Uniqueness

N’-(3,4-Dihydroxybenzylidene)Benzohydrazide is unique due to the presence of two hydroxyl groups on the benzylidene moiety, which imparts distinct chemical reactivity and biological activity. These hydroxyl groups enhance its antioxidant properties and enable specific interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O3/c17-12-7-6-10(8-13(12)18)9-15-16-14(19)11-4-2-1-3-5-11/h1-9,17-18H,(H,16,19)/b15-9+

InChI Key

GJRUGAROKNDLDX-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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